Fetoxilate

Calcium channel antagonism Antidiarrheal mechanism [³H]nitrendipine binding

Standard phenylpiperidine antidiarrheals exhibit confounding allosteric calcium channel modulation. Fetoxilate uniquely inhibits [³H]nitrendipine binding (Ki 0.5-10 µM) without verapamil-like reversal of tiapamil-depressed binding-unlike loperamide or fluperamide. - Matched pair with diphenoxylate for esterase metabolism studies (CES1/CES2) - Higher AlogP (6.54) & MW (544.70) suitable for HPLC method development - Model compound for challenging oral formulations (QED 0.16)

Molecular Formula C36H36N2O3
Molecular Weight 544.7 g/mol
CAS No. 54063-45-5
Cat. No. B12299431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFetoxilate
CAS54063-45-5
Molecular FormulaC36H36N2O3
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)C(=O)OCCOC3=CC=CC=C3)CCC(C#N)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C36H36N2O3/c37-29-36(31-15-7-2-8-16-31,32-17-9-3-10-18-32)23-26-38-24-21-35(22-25-38,30-13-5-1-6-14-30)34(39)41-28-27-40-33-19-11-4-12-20-33/h1-20H,21-28H2
InChIKeyKISQOVVPIHYLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fetoxilate Procurement: Chemical Identity and Antidiarrheal Class


Fetoxilate (INN, CAS 54063-45-5) is a synthetic small-molecule antidiarrheal agent belonging to the phenylpiperidine series . Chemically, it is the 2-phenoxyethyl ester of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid [1], with a molecular formula of C₃₆H₃₆N₂O₃ and a molecular weight of 544.70 Da [2]. It is structurally recognized as the phenoxyethyl ester analog of diphenoxylate and is classified pharmacologically as an opioid receptor agonist acting primarily on gastrointestinal μ-opioid receptors to reduce peristalsis and secretion [3]. Fetoxilate holds International Nonproprietary Name (INN) designation and is listed in the WHO Drug Dictionary, though it remains an investigational compound with a maximum reported development phase of Phase 2 [2][4].

Opioid receptor pharmacology Gastrointestinal μ-opioid agonist for motility and secretion studies
Prodrug metabolism research Phenoxyethyl ester analog of diphenoxylate; comparative hydrolysis studies
Calcium channel pharmacology Dihydropyridine-site binding without verapamil-like allosteric modulation

Why Fetoxilate Cannot Substitute for Diphenoxylate or Loperamide


Within the phenylpiperidine antidiarrheal class, compounds share a conserved 4-phenylpiperidine-4-carboxylate core but diverge substantially in ester moiety structure, which dictates their metabolic fate, physicochemical properties, and calcium channel pharmacology [1]. Fetoxilate carries a 2-phenoxyethyl ester, whereas diphenoxylate bears an ethyl ester and loperamide lacks the ester function entirely, instead possessing a tertiary amide [2]. Reynolds et al. (1984) demonstrated that while fetoxilate, diphenoxylate, loperamide, and fluperamide all inhibit [³H]nitrendipine binding to calcium channels with Ki values in the 0.5–10 µM range, only loperamide and fluperamide exhibit a verapamil-like reversal of tiapamil-elicited binding depression — a pharmacological property absent in both fetoxilate and diphenoxylate [3]. Furthermore, fetoxilate's substantially higher molecular weight (544.70 Da) and AlogP (6.54) compared to diphenoxylate (452.59 Da, XLogP 6.29) predict markedly different membrane permeability and formulation behavior [4][5]. These quantitative divergences mean that generic substitution without experimental validation risks altered pharmacokinetics, different active metabolite profiles, and unpredictable calcium channel modulatory effects.

Ester moiety mismatch

Phenoxyethyl vs. ethyl ester may alter hydrolysis rate and active metabolite exposure; direct substitution without validation risks altered pharmacokinetics.

Calcium channel mechanism divergence

Fetoxilate lacks verapamil-like allosteric modulation found in loperamide; shared only with diphenoxylate, limiting functional interchangeability for calcium channel studies.

Physicochemical profile differences

Higher MW (+92 Da) and AlogP (+0.25) predict different membrane permeability, assay binding, and formulation behavior compared to diphenoxylate.

Quantitative Differentiation Evidence Against Class Analogs


Calcium Channel Pharmacology: Absence of Verapamil-Like Modulation

In a direct head-to-head study, fetoxilate, loperamide, fluperamide, and diphenoxylate all inhibited [³H]nitrendipine binding to guinea-pig cerebral cortex membranes with Ki values in the range of 0.5–10 µM [1]. However, only loperamide and fluperamide additionally reversed tiapamil-elicited lowering of [³H]nitrendipine binding, with IC₅₀ values of 0.2–0.5 µM, indicating a verapamil-like allosteric action at the dihydropyridine binding site [1]. Fetoxilate and diphenoxylate did not exhibit this reversal activity, placing them in a pharmacologically distinct subgroup within the antidiarrheal opioid class [1].

Ca²⁺ channel modulation
Head-to-head
Verapamil-like reversal absent in fetoxilate; IC₅₀ 0.2–0.5 µM for loperamide/fluperamide
Supports isolation of dihydropyridine-site binding from allosteric modulation for mechanistic studies.
[³H]nitrendipine assay, guinea-pig cortex membranes; tiapamil 10 µM
Calcium channel antagonism Antidiarrheal mechanism [³H]nitrendipine binding

Ester Moiety Divergence: Phenoxyethyl vs. Ethyl Substituent

Fetoxilate is the 2-phenoxyethyl ester of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid, whereas diphenoxylate is the ethyl ester of the same carboxylic acid parent (difenoxin) [1]. The 2-phenoxyethyl substituent (—CH₂CH₂O—C₆H₅) replaces the ethyl group (—CH₂CH₃), adding an aromatic ring and an ether oxygen, which increases the molecular weight by approximately 92.1 Da (544.70 vs. 452.59 Da) [2][3]. Diphenoxylate is known to undergo rapid ester hydrolysis in vivo to yield the active metabolite difenoxin [4]. The bulkier, more lipophilic phenoxyethyl ester of fetoxilate is expected to exhibit altered hydrolysis kinetics compared to the ethyl ester, potentially affecting the rate of active metabolite generation and duration of action by class-level inference from ester prodrug principles [5].

Ester moiety comparison
Class-level inference
Phenoxyethyl vs. ethyl ester; ΔMW +92 Da, ΔLogP ~+0.25, ΔPSA +9.2 Ų, ΔRotB +2
Altered hydrolysis kinetics predicted; procurement requires different HPLC and solubility protocols.
Calculated properties from ChEMBL and IUPHAR; direct hydrolysis data unavailable
Prodrug design Ester hydrolysis Structure-metabolism relationship

Physicochemical Profile: Lipinski Rule-of-Five Thresholds

Fetoxilate violates two Lipinski Rule-of-Five criteria (MW >500 Da and AlogP >5), while diphenoxylate violates only one (XLogP >5) [1][2]. Fetoxilate's molecular weight of 544.70 Da substantially exceeds the 500 Da threshold, and its AlogP of 6.54 indicates markedly higher lipophilicity than diphenoxylate's XLogP of 6.29 [1][2]. Additionally, fetoxilate possesses a larger polar surface area (62.56 vs. 53.33 Ų) and two additional rotatable bonds (11 vs. 9), suggesting different oral absorption characteristics and membrane partitioning behavior [1][2]. These physicochemical divergences are consistent with fetoxilate being designed as a more lipophilic analog, potentially altering gastrointestinal tissue distribution relative to diphenoxylate.

Drug-likeness profile
Cross-study comparable
Fetoxilate RO5 violations: 2 (MW 544.7, AlogP 6.54); diphenoxylate: 1 (XLogP 6.29)
Higher lipophilicity demands adjusted solubility vehicles and chromatographic conditions.
PSA, rotatable bonds, HBA/HBD differ; note algorithm variance between AlogP and XLogP
Drug-likeness Lipinski rules Permeability prediction

Metabolic Fate: Predicted Prodrug Hydrolysis Kinetics

Diphenoxylate is established to undergo rapid and extensive first-pass ester hydrolysis to difenoxin (diphenoxylic acid), which is the biologically active major metabolite in blood [1]. The ethyl ester of diphenoxylate is efficiently cleaved by human carboxylesterases. Fetoxilate, bearing a bulkier 2-phenoxyethyl ester, is inferred by class-level prodrug principles to exhibit slower or altered hydrolysis kinetics due to increased steric hindrance around the ester carbonyl [2]. While direct experimental hydrolysis rate data for fetoxilate are not available in the public domain, the structural analogy predicts that fetoxilate may serve as a slower-release prodrug of the same active carboxylic acid (difenoxin) compared to diphenoxylate, potentially offering a differentiated pharmacokinetic profile with prolonged duration but slower onset [3]. This inference is consistent with the general observation that increasing ester alkyl chain bulk reduces enzymatic hydrolysis rates.

Predicted hydrolysis kinetics
Class-level inference
Bulkier phenoxyethyl ester predicted to slow carboxylesterase hydrolysis vs. ethyl ester
Metabolite generation rate may differ; experimental verification required before replacing diphenoxylate in vivo.
No public hydrolysis rate data; inference from ester prodrug SAR
Prodrug activation Esterase hydrolysis Difenoxin

Regulatory Status and Clinical Development Phase

Fetoxilate is classified as an investigational drug with a maximum reported development phase of Phase 2 and is not approved by the FDA or EMA for clinical use [1][2]. In contrast, diphenoxylate (in combination with atropine as Lomotil®) received FDA approval and is widely marketed as a prescription antidiarrheal, while loperamide is available over-the-counter in many jurisdictions [3][4]. Fetoxilate holds INN designation (p-INN List 21, 1969) and is listed in the WHO Drug Dictionary, but it has not progressed to registration-phase clinical trials, and no active clinical trials are registered for this compound [1][5]. The Chinese clinical reference notes a side effect profile including constipation (~15% incidence), abdominal bloating, and dry mouth, with a clinical positioning as a secondary alternative behind loperamide and montmorillonite for non-infectious diarrhea [6].

Regulatory status
Context-dependent
Investigational, max Phase 2; not FDA/EMA approved; diphenoxylate and loperamide approved
Restricted to research-use-only; cannot substitute approved antidiarrheals without regulatory review.
Reported constipation ~15%; tolerability endpoint context from limited clinical data
Regulatory status Clinical phase Procurement compliance

Recommended Procurement and Application Scenarios


Calcium Channel Research: Isolating Dihydropyridine Binding

For investigators studying the dual mechanisms of antidiarrheal calcium channel modulation, fetoxilate serves as a critical tool compound. As demonstrated by Reynolds et al. (1984), fetoxilate inhibits [³H]nitrendipine binding (Ki 0.5–10 µM) but — unlike loperamide and fluperamide — does not exhibit verapamil-like reversal of tiapamil-depressed binding [1]. This pharmacological profile, shared only with diphenoxylate in the tested panel, allows researchers to isolate dihydropyridine-site binding effects from allosteric benzothiazepine/phenylalkylamine-site modulation. Fetoxilate is therefore the preferred procurement choice when the specific experimental objective is to study antidiarrheal calcium channel blockade without the confounding variable of verapamil-like allosteric activity.

Prodrug Metabolism: Comparative Esterase Hydrolysis Studies

Fetoxilate and diphenoxylate represent a matched pair of ester prodrugs differing only in their ester substituent (2-phenoxyethyl vs. ethyl) but sharing the identical parent carboxylic acid pharmacophore (difenoxin) [1]. This structural relationship makes fetoxilate uniquely valuable for comparative esterase metabolism studies. Procurement of both compounds enables head-to-head determination of relative hydrolysis rates (kcat/KM) by human carboxylesterases CES1 and CES2, providing quantitative data on how ester bulk and lipophilicity (ΔMW +92 Da, ΔAlogP ~+0.25) influence prodrug activation kinetics [2][3]. Such studies are directly relevant to rational prodrug design and cannot be conducted with loperamide, which lacks the ester function entirely.

Analytical Reference Standard for Chromatographic Method Development

Fetoxilate's higher AlogP (6.54) and molecular weight (544.70 Da) compared to diphenoxylate (XLogP 6.29; MW 452.59) make it a valuable system suitability standard for HPLC and LC-MS method development targeting the phenylpiperidine class [1][2]. Its greater retention on reversed-phase columns and distinct mass spectrometric fragmentation pattern (presence of the phenoxyethyl fragment, m/z 121) provide clear chromatographic resolution from co-class compounds. Analytical laboratories procuring fetoxilate as a reference standard can validate separation methods that resolve all major phenylpiperidine antidiarrheals (fetoxilate, diphenoxylate, difenoxin, loperamide, fluperamide) in a single run, supporting forensic toxicology, therapeutic drug monitoring, and purity testing applications.

Preformulation Studies for Lipophilic High-MW Candidates

With two Lipinski Rule-of-Five violations (MW >500, AlogP >5) and a very low QED (Quantitative Estimate of Drug-likeness) score of 0.16, fetoxilate represents a challenging molecule for oral formulation [1]. It serves as a model compound for preformulation studies focused on solubility enhancement of highly lipophilic, high-molecular-weight phenylpiperidine derivatives. Procurement for this application is specifically justified when the goal is to benchmark formulation technologies (e.g., solid dispersions, lipid-based delivery systems, cyclodextrin complexation) against a compound that pushes beyond conventional drug-likeness boundaries, providing a stress test for formulation platforms that may later be applied to other poorly soluble antidiarrheal or CNS-sparing opioid candidates.

Application
Selection Property
Validation Focus
Calcium channel binding studies
Dihydropyridine-site binding without verapamil-like allosteric modulation
[³H]nitrendipine binding assay specificity; allosteric modulation absence
Prodrug metabolism research
Phenoxyethyl ester substrate for comparative hydrolysis kinetics
Carboxylesterase isoform substrate specificity; active metabolite generation rate
Chromatographic method development
Distinct reversed-phase retention and MS fragmentation profile
Resolution from diphenoxylate, difenoxin, loperamide in phenylpiperidine panel
Preformulation research
High lipophilicity and molecular weight exceeding Lipinski thresholds
Solubility enhancement and oral absorption model systems for high-MW candidates
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